

Physical and chemical characteristics of 4-Morpholinobenzohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Morpholinobenzohydrazide

Cat. No.: B1390736

[Get Quote](#)

An In-Depth Technical Guide to **4-Morpholinobenzohydrazide**

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Morpholinobenzohydrazide**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physical and chemical characteristics, synthesis, analytical validation, and its emerging role as a versatile scaffold for creating novel therapeutic agents.

Introduction: The Scientific Merit of 4-Morpholinobenzohydrazide

4-Morpholinobenzohydrazide is a bifunctional organic molecule integrating a morpholine ring and a benzohydrazide core. This unique structural combination imparts a compelling set of properties, making it a valuable building block in synthetic chemistry. The morpholine moiety, a common feature in many approved drugs, is known to improve pharmacokinetic properties such as solubility and metabolic stability. The hydrazide group, on the other hand, is a reactive handle that allows for straightforward derivatization, enabling the exploration of vast chemical space.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including significant antimicrobial properties.^[1] As the challenge of drug resistance continues to grow,

scaffolds like **4-Morpholinobenzohydrazide**, which can be modified to generate new classes of antibiotics, are of paramount importance.[2][3][4] This guide serves as a foundational resource for scientists aiming to harness the potential of this promising molecule.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the bedrock of any scientific investigation. These parameters dictate experimental conditions, from reaction setup to purification and formulation.

Identifiers and Molecular Structure

- IUPAC Name: 4-(morpholin-4-yl)benzohydrazide[5][6][7]
- CAS Number: 1135282-82-4[8]
- Molecular Formula: C₁₁H₁₅N₃O₂
- SMILES: O=C(NN)c1ccc(N2CCOCC2)cc1

Caption: Chemical structure of **4-Morpholinobenzohydrazide**.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **4-Morpholinobenzohydrazide**. These values are critical for designing experimental protocols, including dissolution for in vitro assays and reaction condition selection.

Property	Value	Source / Comment
Appearance	Off-white to light yellow powder	[8]
Melting Point	282 °C	[1]
Molecular Weight	221.26 g/mol	Calculated from formula
Solubility	Soluble in DMSO; sparingly soluble in hot ethanol; insoluble in water.	General characteristic for similar structures.
Purity	≥ 98%	[8]
Storage	Store in a cool, dry place away from light.	Standard for hydrazide compounds.

Synthesis and Purification Workflow

The synthesis of **4-Morpholinobenzohydrazide** is a multi-step process that is achievable in a standard organic chemistry laboratory. The causality behind the chosen reaction sequence is to build the molecule sequentially, starting from commercially available materials and introducing the key functional groups in a controlled manner.

Step-by-Step Synthesis Protocol

A common and reliable synthetic route starts with the nucleophilic aromatic substitution of 4-chlorobenzonitrile with morpholine, followed by hydrolysis, activation, and finally hydrazinolysis.

[1]

- Step 1: Synthesis of 4-(morpholin-4-yl)benzonitrile.
 - Rationale: To introduce the morpholine ring onto the benzene core. 4-chlorobenzonitrile is used as the electrophile, and morpholine acts as the nucleophile.
 - Procedure: A mixture of morpholine and 4-chlorobenzonitrile is refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by extraction and purified.
- Step 2: Synthesis of 4-(morpholin-4-yl)benzoic acid.

- Rationale: The nitrile group is hydrolyzed to a carboxylic acid, which is a necessary precursor for the final hydrazide.
- Procedure: The 4-(morpholin-4-yl)benzonitrile from Step 1 is treated with a strong base like sodium hydroxide under reflux conditions. Acidification of the reaction mixture precipitates the carboxylic acid product.[1]
- Step 3: Synthesis of 4-(morpholin-4-yl)benzoyl chloride.
- Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent reaction with hydrazine. Thionyl chloride is a common and effective reagent for this transformation.
- Procedure: The benzoic acid derivative from Step 2 is reacted with thionyl chloride, often in an inert solvent. The excess thionyl chloride is removed under reduced pressure.[1]
- Step 4: Synthesis of 4-(morpholin-4-yl)benzohydrazide.
- Rationale: The final step involves the nucleophilic acyl substitution of the benzoyl chloride with hydrazine hydrate to form the desired hydrazide.
- Procedure: The crude benzoyl chloride from Step 3 is reacted with hydrazine hydrate at a low temperature. The final product precipitates from the reaction mixture and can be purified by recrystallization.[1][9]

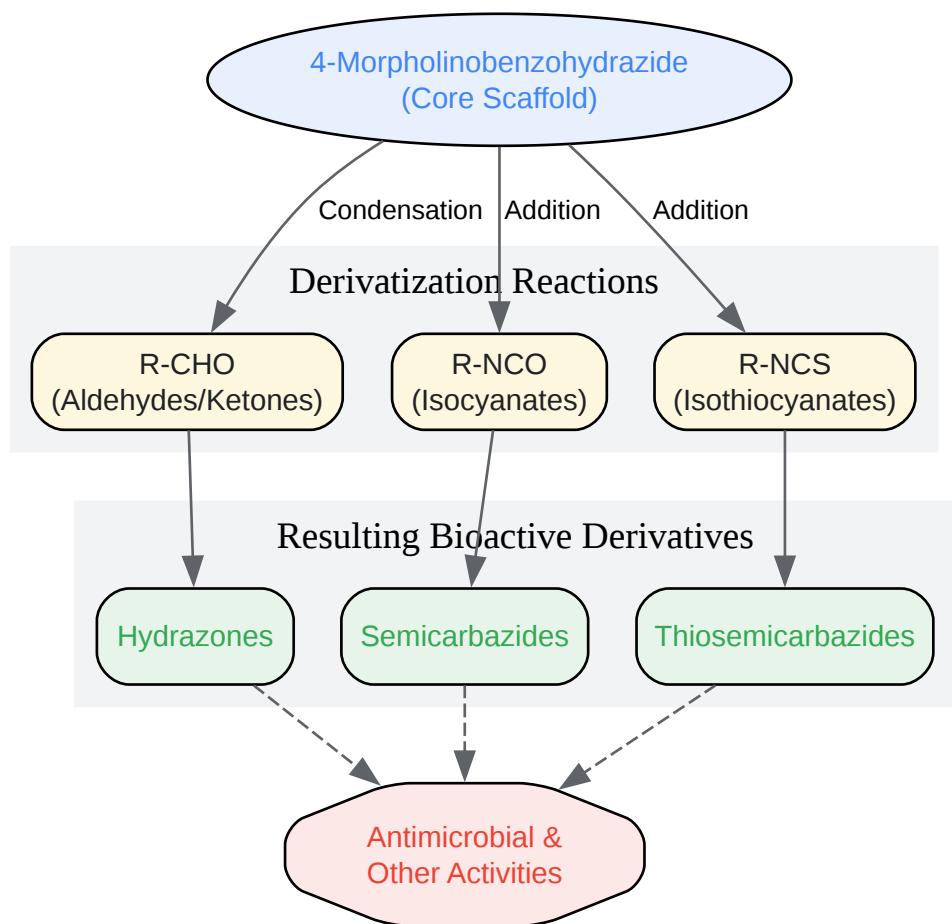
Synthesis Workflow Diagram

The following diagram visualizes the synthetic pathway, providing a clear, high-level overview of the process.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-Morpholinobenzohydrazide**.

Analytical Characterization: A Self-Validating System


The identity and purity of the synthesized **4-Morpholinobenzohydrazide** must be rigorously confirmed. Each analytical technique provides a piece of the structural puzzle, and together they form a self-validating system that confirms the final product.

Technique	Expected Observations and Rationale
IR Spectroscopy	<p>N-H stretch (Hydrazide): Two distinct peaks around 3200-3300 cm^{-1} due to symmetric and asymmetric stretching of the $-\text{NH}_2$ group. C=O stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm^{-1} is characteristic of the carbonyl group in the hydrazide. C-N stretch: Bands in the 1320-1350 cm^{-1} region can be attributed to the C-N stretching of the morpholine ring.^[1] Aromatic C-H stretch: Peaks observed just above 3000 cm^{-1}.</p>
¹ H NMR Spectroscopy	<p>Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. Morpholine Protons: Two distinct triplets (or multiplets) around δ 3.2-3.4 ppm and δ 3.7-3.9 ppm, corresponding to the $-\text{CH}_2\text{-N}$ and $-\text{CH}_2\text{-O}$ protons, respectively. Hydrazide Protons ($-\text{NH}\text{-NH}_2$): Broad singlets that are D_2O exchangeable. The $-\text{NH}_2$ protons typically appear around δ 4.5-5.0 ppm, and the $-\text{CONH-}$ proton appears further downfield (δ ~9.5 ppm).</p>
Mass Spectrometry	<p>Molecular Ion Peak (M^+): An intense peak corresponding to the molecular weight of the compound (e.g., $\text{m/z} = 221.12$ for $[\text{M}]^+$ or 222.12 for $[\text{M}+\text{H}]^+$ in ESI-MS).^[1] Fragmentation patterns would likely show the loss of the hydrazide group or cleavage of the morpholine ring.</p>

Application in Drug Discovery: A Scaffold for Bioactive Molecules

The true value of **4-Morpholinobenzohydrazide** lies in its application as a versatile starting material for the synthesis of novel, biologically active compounds. The terminal amine of the hydrazide group is readily condensed with various aldehydes and ketones to form hydrazones, or reacted with isocyanates and isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively.[2][4]

These derivatives have been investigated for a range of therapeutic applications, most notably as antimicrobial agents. The rationale is that by combining the favorable pharmacokinetic profile of the morpholine moiety with the diverse pharmacophores introduced via the hydrazide handle, novel compounds can be created that may overcome existing drug resistance mechanisms.[1][2] For example, semicarbazide derivatives of a related nitro-substituted morpholinobenzohydrazide have shown potent activity against Gram-positive bacteria like *Enterococcus faecalis*.[2][3]

[Click to download full resolution via product page](#)

Caption: Derivatization of the core scaffold for biological applications.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **4-Morpholinobenzohydrazide**. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, the known hazards of its constituent functional groups—hydrazides and morpholines—provide a basis for safe handling procedures.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.^[8]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

4-Morpholinobenzohydrazide is a molecule of considerable utility for the medicinal chemist. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its adaptability as a scaffold for derivatization make it an attractive starting point for the development of new therapeutic agents. The established antimicrobial potential of its derivatives underscores its relevance in the ongoing search for novel drugs to combat infectious diseases. This guide provides the foundational knowledge required for researchers to confidently incorporate **4-Morpholinobenzohydrazide** into their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. citeab.com [citeab.com]
- 4. researchgate.net [researchgate.net]
- 5. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 7. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 8. jieheng.lookchem.com [jieheng.lookchem.com]
- 9. Antimicrobial and antiulcer activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of 4-Morpholinobenzohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1390736#physical-and-chemical-characteristics-of-4-morpholinobenzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com